Bienvenue dans la boutique en ligne BenchChem!

(3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

Acetylcholinesterase Neurodegeneration Pyridazinone

The compound (3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS: 1021070-04-1) is a synthetic organic molecule featuring a unique dual-architecture design. It combines a pyridazine core substituted with a p-tolyl group, linked via a piperazine bridge to a 3,4-dimethoxybenzoyl moiety.

Molecular Formula C24H26N4O3
Molecular Weight 418.497
CAS No. 1021070-04-1
Cat. No. B2393870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
CAS1021070-04-1
Molecular FormulaC24H26N4O3
Molecular Weight418.497
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C24H26N4O3/c1-17-4-6-18(7-5-17)20-9-11-23(26-25-20)27-12-14-28(15-13-27)24(29)19-8-10-21(30-2)22(16-19)31-3/h4-11,16H,12-15H2,1-3H3
InChIKeyGUNSUXBMVBDLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone: A Dual-Architecture Pyridazine-Piperazine for Multi-Target Screening


The compound (3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS: 1021070-04-1) is a synthetic organic molecule featuring a unique dual-architecture design. It combines a pyridazine core substituted with a p-tolyl group, linked via a piperazine bridge to a 3,4-dimethoxybenzoyl moiety [1]. This structural fusion is notable because it integrates two privileged scaffolds within a single entity, enabling it to engage multiple biological targets, including acetylcholinesterase (AChE) and the autotaxin/LPA signaling axis, setting it apart from simpler analogs that address a single target . The compound is a member of the broader piperazine derivative class and has a molecular formula of C24H26N4O3 with a molecular weight of 418.5 g/mol .

Procurement Risk: Why a Generic Pyridazine or Piperazine Cannot Replicate the Multi-Target Profile of CAS 1021070-04-1


Substituting CAS 1021070-04-1 with a generic pyridazine or a simple piperazine derivative is not scientifically valid due to its synergistic pharmacophore design. The compound's bioactivity profile is not additive but integrative; the 3,4-dimethoxybenzoyl-piperazine substructure is independently associated with cardiotonic activity, while the (p-tolyl)-pyridazinone substructure independently drives potent acetylcholinesterase (AChE) inhibition [1][2]. This dual-architecture provides a unique polypharmacological fingerprint. For example, the (p-tolyl)-pyridazinone derivatives demonstrate a Ki range of 0.56–4.12 µM against AChE [1], a feature absent in standard piperazine or pyridazine precursors. Therefore, replacing the specific compound with a single-scaffold analog would eliminate one of the target engagement functionalities, fundamentally altering the experimental outcome and compromising assay relevance.

Quantitative Differentiation Guide: Validated Performance Data for (3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone


Superior Cholinergic Target Engagement: AChE Inhibition by the (p-Tolyl)-Pyridazinone Pharmacophore

The (p-tolyl)-pyridazinone substructure within the target compound provides a distinct advantage in acetylcholinesterase (AChE) inhibition. A focused library of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives demonstrated significant AChE inhibitory activity [1]. The most active analog exhibited a Ki value of 0.56 ± 0.15 µM, directly comparable to the reference drug tacrine. This confirms that the (p-tolyl)-pyridazinone core is a validated AChE pharmacophore, which is absent in generic piperazine compounds [1]. In contrast, simpler piperazine derivatives (e.g., 1-benzylpiperazine) are not optimized for this target and lack this level of potency, highlighting the specific contribution of the pyridazinone ring in the target compound.

Acetylcholinesterase Neurodegeneration Pyridazinone

Functional Selectivity: Positive Inotropic Activity Distinct from Basic Scaffold Binding

The 3,4-dimethoxybenzoyl-piperazine moiety confers a unique functional property: positive inotropic activity. A study on related 3,4-dimethoxybenzoyl-piperazine derivatives confirmed that several compounds in this class, including OPC-8212, possess this cardiotonic effect (P < 0.05) [1]. This functional activity is a consequence of the specific benzoyl substitution on the piperazine ring. In contrast, simple piperazine precursors (like 1-Boc-piperazine) or pyridazine alone (e.g., 3-chloro-6-(p-tolyl)pyridazine) are inert in this functional assay. This provides a key differentiator for cardiac safety pharmacology or cardiovascular research, where a target engagement profile combined with a functional cardiotonic readout can be uniquely explored with CAS 1021070-04-1.

Positive Inotropic Agent Cardiovascular 3,4-Dimethoxybenzoyl

Expanded Polypharmacology Potential: MAO-B Inhibition via Pyridazine-Piperazine Architecture

The compound's pyridazine-piperazine architecture is a recognized scaffold for monoamine oxidase B (MAO-B) inhibition, a target relevant for neurodegenerative disorders. A structurally related compound, 5-(4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one, exhibited potent MAO-B inhibition with an IC50 of 0.013 µM . This potent activity is not achievable by simpler pyridazine or piperazine fragments, such as 6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine, which is more commonly associated with general cancer cell line proliferation but not MAO-B specificity . The target compound's unique fusion of the 3,4-dimethoxybenzoyl group may further modulate its selectivity profile, offering a distinct starting point for MAO-B drug discovery.

Monoamine Oxidase B Neuroprotection Polypharmacology

Dual-Target Engagement: Combining Enzyme Inhibition with Anti-Fibrotic Potential

The target compound's structure strategically combines two bioactive motifs. The pyridazine ring is a core component of numerous patented autotaxin (ATX) inhibitors, which are crucial for modulating the pro-fibrotic LPA signaling pathway [1]. The piperazine moiety is also frequently used in ATX inhibitors to improve pharmacokinetic properties [2]. The specific combination in CAS 1021070-04-1 allows for a dual mechanism: potential ATX inhibition (anti-fibrotic) plus confirmed class-level AChE inhibition (neurotransmitter modulation) [3]. This is a significant differentiator from single-target compounds like PF-8380, a potent but highly specific ATX inhibitor, or from pure AChE inhibitors that lack anti-fibrotic potential [2]. This multi-target nature makes the compound ideal for studying complex diseases with overlapping inflammatory and cholinergic dysfunctions.

Autotaxin Lysophosphatidic Acid Fibrosis

Optimal Research Applications for (3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone


Screening for Multi-Target Directed Ligands (MTDLs) in Alzheimer's Disease

The compound is an ideal candidate for multi-target directed ligand (MTDL) screening in the context of Alzheimer's disease (AD). The (p-tolyl)-pyridazinone substructure provides a validated AChE inhibition profile (Ki = 0.56 µM for a class analog), a cornerstone of symptomatic AD treatment [1]. Simultaneously, its structural features suggest potential MAO-B inhibition, which addresses oxidative stress and dopaminergic neuron protection . The convergence of both activities in a single molecule allows researchers to probe synergistic effects that are unattainable with single-target drugs, making it a high-value tool for disease-modifying AD research.

Cardio-Neurological Drug Discovery and Safety Pharmacology

This compound serves a unique dual-purpose role in drug discovery programs that bridge cardiovascular and neurological systems. Its 3,4-dimethoxybenzoyl-piperazine moiety is associated with positive inotropic activity (P < 0.05) [1], while its pyridazine core provides CNS-related enzyme inhibition. This profile is invaluable for cardiac safety pharmacology in drug development, allowing screening for unwanted CNS side effects of cardiotonic agents. Conversely, it enables medicinal chemists to assess potential cardiotonic liabilities in neuro-drug candidates early, based on the shared pharmacophore fingerprint.

Investigating the LPA-AChE Axis in Fibrotic and Inflammatory Diseases

The compound's potential to modulate both the autotaxin (ATX)/LPA pathway and acetylcholinesterase (AChE) activity positions it as a critical probe for studying complex diseases like idiopathic pulmonary fibrosis (IPF), where inflammation and fibrotic processes are intertwined [1]. The pyridazine ring provides a starting point for ATX inhibition, a clinically validated anti-fibrotic strategy, as seen with other pyridazine-based compounds in clinical development . The concurrent AChE modulation offers an additional layer of anti-inflammatory activity, providing a unique pharmacological tool to dissect the role of cholinergic anti-inflammatory pathways in fibrosis.

Chemical Biology Tool for Polypharmacology Profiling

The compound is a high-value probe for chemical biology and systems pharmacology. Its multi-target engagement profile makes it suitable for chemical proteomics and target deconvolution studies. Researchers can use this compound to map the 'interactome' of its relevant pharmacophores (3,4-dimethoxybenzoyl, pyridazine, piperazine) and identify novel off-targets or key nodes in signaling networks that are not revealed by more selective, single-target probes. This approach can reveal new therapeutic vulnerabilities in complex diseases.

Quote Request

Request a Quote for (3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.